![molecular formula C12H19N3O2 B2825298 Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate CAS No. 2247206-97-7](/img/structure/B2825298.png)
Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of pyrazolines, and it has been shown to have a variety of biological effects.
Mécanisme D'action
The mechanism of action of Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate is not fully understood, but it is thought to involve the modulation of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been extensively studied in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have cytotoxic effects at high concentrations, which means that caution should be exercised when using it in cell culture experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate. One area of research is the development of this compound analogs that have improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying the effects of this compound. Additionally, the potential use of this compound in the treatment of cancer and other diseases should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has a variety of biological effects, including anticonvulsant, anti-inflammatory, and analgesic effects. This compound has also been studied for its potential use in the treatment of cancer. While there are limitations to the use of this compound in lab experiments, there are also several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate involves the reaction between 1-cyclopentyl-3-methylpyrazol-4-carboxylic acid and methylamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(13-7-12(16)17-2)8-15(14-9)10-5-3-4-6-10/h8,10,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXJGLHLMXVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)OC)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

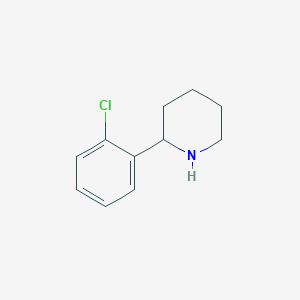
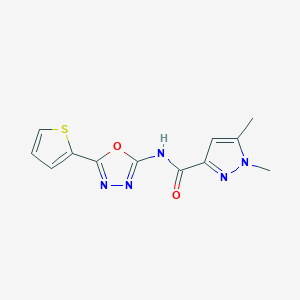
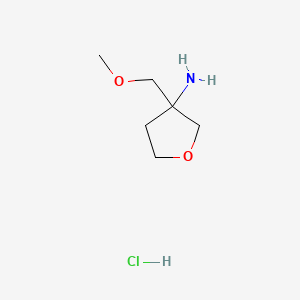
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)

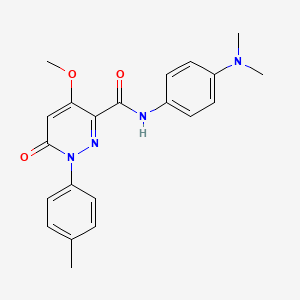
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)
![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)
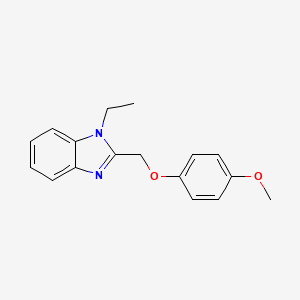
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)